1-Methylcyclohexane-1-thiol

Catalog No.
S14128818
CAS No.
M.F
C7H14S
M. Wt
130.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylcyclohexane-1-thiol

Product Name

1-Methylcyclohexane-1-thiol

IUPAC Name

1-methylcyclohexane-1-thiol

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

InChI

InChI=1S/C7H14S/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3

InChI Key

OPVQCLPKQYQDFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)S

1-Methylcyclohexane-1-thiol is an organosulfur compound characterized by the presence of a thiol functional group (-SH) attached to a methyl-substituted cyclohexane ring. This compound can be represented by the molecular formula C₇H₁₄S and has a structural formula that highlights the thiol group at the first carbon of the cyclohexane ring. Thiols, also known as mercaptans, are notable for their strong and often unpleasant odors, which can be attributed to their low molecular weights and volatility .

Typical of thiols, including:

  • Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids. For instance, 1-methylcyclohexane-1-thiol can oxidize to form 1-methylcyclohexane-1,2-dithiol when treated with mild oxidizing agents like iodine or bromine .
  • Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with alkyl halides, leading to the formation of thioethers (sulfides) through S_N2 mechanisms. For example, reacting 1-methylcyclohexane-1-thiol with an alkyl halide can yield a thioether .
  • Thiol-Disulfide Exchange: This reaction allows for the interconversion between thiols and disulfides, which is significant in biological systems .

Thiols like 1-methylcyclohexane-1-thiol exhibit various biological activities. The presence of the thiol group allows these compounds to participate in redox reactions, which are crucial in biological systems for maintaining cellular homeostasis. Thiols are known to protect cells from oxidative stress by acting as antioxidants. They can also influence protein structure through the formation of disulfide bonds, which are critical in stabilizing protein conformation .

The synthesis of 1-methylcyclohexane-1-thiol can be achieved through several methods:

  • Nucleophilic Substitution: The most common laboratory method involves reacting an appropriate alkyl halide (such as 1-bromo-1-methylcyclohexane) with sodium hydrosulfide (NaSH) in an S_N2 reaction to yield the thiol .
    R X+NaSHR SH+NaX\text{R X}+\text{NaSH}\rightarrow \text{R SH}+\text{NaX}
  • Hydrosulfide Addition: Another approach involves adding hydrogen sulfide (H₂S) to alkenes or alkynes under acidic conditions to form thiols directly .

1-Methylcyclohexane-1-thiol has several applications:

  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other sulfur-containing compounds.
  • Flavoring Agents: Due to its strong odor, it can be used in small quantities as a flavoring agent in food products.
  • Odorant for Natural Gas: Thiols are often added to natural gas as odorants for safety reasons, allowing for the detection of gas leaks .

Research into the interactions of 1-methylcyclohexane-1-thiol with biological systems has revealed its potential role as a reducing agent and its capacity to form mixed disulfides with proteins. These interactions are crucial for understanding its biological significance and potential therapeutic applications. Studies have shown that thiols can modulate enzyme activities and influence signaling pathways by affecting protein folding and stability through disulfide bond formation .

Several compounds share structural similarities with 1-methylcyclohexane-1-thiol. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
EthanethiolCH₃CH₂SHSimple linear structure; commonly used as a solvent and odorant.
PropanethiolCH₃CH₂CH₂SHSlightly larger than ethanethiol; used in organic synthesis.
2-Methylpropan-1-thiol(CH₃)₂CHCH₂SHBranched structure; exhibits different physical properties compared to straight-chain thiols.
CyclopentylmethylthioC₅H₉SContains a cyclopentyl group; used in fragrance applications.
BenzylthiolC₇H₈SContains an aromatic ring; used in perfumes and flavorings.

The uniqueness of 1-methylcyclohexane-1-thiol lies in its cyclic structure combined with a methyl substituent at the thiol-bearing carbon, which influences its reactivity and physical properties compared to both linear and branched thiols.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

130.08162162 g/mol

Monoisotopic Mass

130.08162162 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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